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Cat. No.: B15200976 Get Quote

A NOTE ON 4-IODO-3-METHOXYISOTHIAZOLE: Extensive searches in scientific literature

did not yield specific data regarding the application of 4-Iodo-3-methoxyisothiazole in

agrochemical research. The following application notes and protocols are therefore based on

the broader class of isothiazole derivatives, which have been widely studied for their fungicidal

properties. The information provided is intended to serve as a guide for researchers and

scientists in the development of novel agrochemicals based on the isothiazole scaffold.

Isothiazole and its derivatives are five-membered heterocyclic compounds containing nitrogen

and sulfur, which have garnered significant attention in agrochemical research due to their

potent biological activities.[1][2] Many isothiazole derivatives have been developed as

fungicides, demonstrating broad-spectrum efficacy against a variety of plant pathogens.[1][2]

This document provides an overview of their application, fungicidal activity, and general

protocols for their synthesis and evaluation.

Application in Agrochemicals
Isothiazole derivatives are primarily investigated and utilized as fungicides in crop protection.[1]

[2] They are effective against a range of phytopathogenic fungi, including oomycetes, which are

responsible for devastating plant diseases like late blight of potato and tomato (Phytophthora

infestans) and downy mildew of grapevine (Plasmopara viticola).

A notable characteristic of some isothiazole compounds, such as certain 3,4-dichloroisothiazole

derivatives, is their ability to induce Systemic Acquired Resistance (SAR) in plants.[3][4][5] SAR

is a plant's natural defense mechanism that provides long-lasting, broad-spectrum resistance to
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secondary infections.[3][4] This dual-action—direct fungicidal activity and induction of plant

defenses—makes isothiazole derivatives promising candidates for integrated pest

management strategies.

Mechanism of Action
The precise mechanism of action can vary between different isothiazole derivatives. However,

two primary modes of action have been reported:

Direct Fungicidal Activity: Some isothiazole-based compounds, like oxathiapiprolin (which

contains a thiazole and isoxazoline group but is structurally related in research), act by

inhibiting the oxysterol-binding protein (OSBP).[3][4] OSBP is crucial for lipid metabolism and

vesicle transport in fungal cells.

Induction of Systemic Acquired Resistance (SAR): Certain isothiazole derivatives can act as

elicitors, triggering the plant's salicylic acid (SA) signaling pathway.[3][4] This leads to the

upregulation of pathogenesis-related (PR) genes, such as PR1, which enhances the plant's

overall resistance to a broad range of pathogens.[3][4]

Quantitative Data: Fungicidal Activity of Isothiazole
Derivatives
The following table summarizes the fungicidal activity of selected isothiazole derivatives from

published research.
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Compound
ID

Target
Pathogen

Assay Type
EC50
(mg/L)

Efficacy Source

6u

Pseudoperon

ospora

cubensis

In vivo 0.046 - [3][4]

6u
Phytophthora

infestans
In vivo 0.20 - [3][4]

5a

Pseudoperon

spera

cubensis

In vivo -

100%

inhibition at

100 µg/mL

[5]

1d
Alternaria

brassicicola
In vivo -

92% effective

at 200 µg/mL
[6][7]

2a
Botrytis

cinerea
In vitro -

>60% radial

growth

inhibition

[6]

2g
Rhizoctonia

solani
In vitro -

>60% radial

growth

inhibition

[6]

2g
Sclerotinia

sclerotiorum
In vitro -

>60% radial

growth

inhibition

[6]

Experimental Protocols
Protocol 1: Generalized Synthesis of Isothiazole
Derivatives
This protocol is a generalized procedure based on the synthesis of isothiazole-thiazole

derivatives and N-acyl-N-arylalaninates containing an isothiazole moiety.[3][6]

Objective: To synthesize novel isothiazole derivatives for fungicidal screening.

Materials:
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3,4-dichloroisothiazole-5-carboxylic acid

Thionyl chloride or oxalyl chloride

Appropriate amine or alcohol for derivatization

Dry tetrahydrofuran (THF)

Triethylamine

Ethyl acetate

Water

Standard laboratory glassware and stirring equipment

Procedure:

Acid Chloride Formation: To a solution of 3,4-dichloroisothiazole-5-carboxylic acid in a dry

solvent (e.g., dichloromethane), add an excess of thionyl chloride or oxalyl chloride. Reflux

the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Remove the

excess solvent and reagent under reduced pressure to obtain the crude acid chloride.

Amidation/Esterification: Dissolve the crude acid chloride in dry THF. In a separate flask,

dissolve the desired amine or alcohol (1.0 mmol) and triethylamine (1.5 mmol) in dry THF.

Reaction: Slowly add the acid chloride solution to the amine/alcohol solution at 0°C. Allow

the reaction mixture to warm to room temperature and stir for 4-12 hours.

Work-up: Quench the reaction with water and extract the product with ethyl acetate (3 x 25

mL).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel to yield the final isothiazole derivative.

Characterization: Confirm the structure of the synthesized compound using spectroscopic

methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
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Protocol 2: In Vitro Antifungal Assay (Mycelial Growth
Inhibition)
This protocol is adapted from methodologies used to test the fungicidal activity of novel

compounds against various phytopathogenic fungi.[6]

Objective: To determine the in vitro fungicidal activity of synthesized isothiazole derivatives.

Materials:

Synthesized isothiazole derivatives

Dimethyl sulfoxide (DMSO)

Potato Dextrose Agar (PDA) medium

Target fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

Sterile petri dishes

Sterile cork borer

Incubator

Procedure:

Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare a stock

solution (e.g., 10 mg/mL).

Medium Preparation: Autoclave PDA medium and cool it to 50-60°C.

Dosing the Medium: Add the appropriate volume of the stock solution to the molten PDA to

achieve the desired final concentrations (e.g., 50 µg/mL, 100 µg/mL). A control plate should

be prepared with DMSO only. Pour the amended PDA into sterile petri dishes.

Inoculation: Place a mycelial plug (e.g., 5 mm diameter), taken from the edge of an actively

growing culture of the target fungus, in the center of each PDA plate.
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Incubation: Incubate the plates at 25°C in the dark.

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions

after the colony in the control plate has reached approximately two-thirds of the plate

diameter.

Calculation: Calculate the percentage of mycelial growth inhibition using the following

formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average colony diameter of the

control, and T is the average colony diameter of the treatment.

EC50 Determination: To determine the EC50 value, test a range of concentrations and use

probit analysis to calculate the concentration that inhibits 50% of mycelial growth.

Protocol 3: In Vivo Antifungal Assay (Detached Leaf or
Whole Plant)
This protocol is a generalized method based on in vivo assays for oomycete pathogens.[3]

Objective: To evaluate the protective efficacy of isothiazole derivatives on host plants.

Materials:

Synthesized isothiazole derivatives

Wetting agent (e.g., Tween-20)

Healthy host plants (e.g., cucumber or tomato seedlings)

Spore suspension of the target pathogen (e.g., Pseudoperonospora cubensis)

Spray bottle

Humid chamber

Procedure:

Compound Formulation: Prepare a solution of the test compound at the desired

concentration (e.g., 100 µg/mL) in water containing a small amount of a wetting agent (e.g.,
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0.1% Tween-20).

Plant Treatment: Spray the formulated compound evenly onto the leaves of healthy plants

until runoff. Allow the leaves to air dry. A control group should be sprayed with the wetting

agent solution only.

Inoculation: After 24 hours, inoculate the treated and control plants by spraying them with a

spore suspension of the pathogen (e.g., 1 x 10⁵ spores/mL).

Incubation: Place the inoculated plants in a humid chamber at an appropriate temperature

and light cycle to promote disease development (e.g., 20-25°C with a 12h photoperiod).

Disease Assessment: After 5-7 days, assess the disease severity by visually estimating the

percentage of leaf area covered by lesions or by counting the number of lesions per leaf.

Efficacy Calculation: Calculate the protective efficacy using the following formula: Efficacy

(%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in

Control] x 100
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Fig. 1: Generalized workflow for the development of isothiazole-based fungicides.
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Fig. 2: Proposed signaling pathway for SAR induction by isothiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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